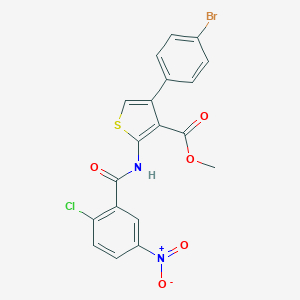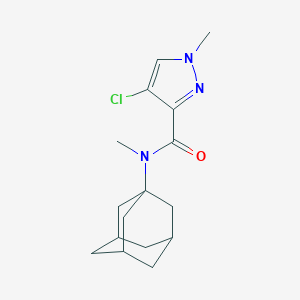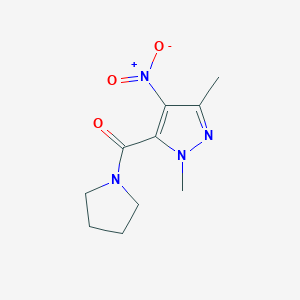![molecular formula C16H12FN3OS B457991 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-48-9](/img/structure/B457991.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” is a complex organic compound that contains a fluorophenyl group, a thiazole ring, and a phenylurea moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” would likely be characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylurea moiety . These groups could influence the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The chemical reactivity of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” would likely be influenced by the presence of the thiazole ring, the fluorophenyl group, and the phenylurea moiety. For instance, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides, including compounds similar in structure to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, are widely used in agriculture but pose environmental concerns due to their persistence in soil and water. Research highlights the pivotal role of biodegradation in mitigating the environmental impact of these herbicides. Studies emphasize the significance of microbial degradation pathways in agricultural soils, offering insights into the processes and factors controlling the biodegradation of phenylurea herbicides (Hussain et al., 2015).
Synthesis of Fluoro-Substituted Compounds
Research on the synthesis of fluoro-substituted compounds, such as 2-Fluoro-4-bromobiphenyl, which shares similarities in chemical manipulation with N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, demonstrates the challenges and advancements in synthesizing such molecules. These compounds are crucial intermediates for manufacturing various pharmaceuticals, showcasing the importance of developing efficient and practical synthesis methods for fluoro-substituted compounds (Qiu et al., 2009).
Applications in Optoelectronic Materials
The incorporation of thiazole and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are valuable for developing organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, demonstrating the potential of thiazole derivatives in advancing optoelectronic technology (Lipunova et al., 2018).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been extensively researched for their therapeutic potential, with applications ranging from antimicrobial and antifungal to anticancer treatments. This underscores the versatility of thiazole compounds in drug development and the ongoing efforts to discover new therapeutics based on this scaffold (Leoni et al., 2014).
Radioprotective Effects of Thiazole Compounds
Studies on novel thiazole compounds have shown promising radioprotective effects, illustrating their potential in mitigating the adverse effects of radiation. Such research is crucial for developing treatments that can protect against radiation damage in various contexts, including medical treatments and environmental exposures (Mehandjiev et al., 2002).
Zukünftige Richtungen
The study of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea” and similar compounds could provide valuable insights into the properties of these types of molecules. Future research could focus on elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential applications .
Wirkmechanismus
Target of Action
The primary targets of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to bind with high affinity to multiple receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on the structural similarity to other thiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are not well-documented. The presence of the fluorophenyl and thiazole groups may influence its pharmacokinetic properties. Fluorine atoms can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .
Result of Action
The molecular and cellular effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea are currently unknown. Given the wide range of biological activities exhibited by thiazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNHDXHEBHBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B457908.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)
![3-(3-bromo-4-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B457911.png)
![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)
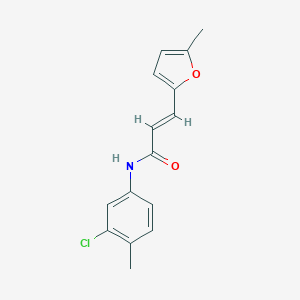
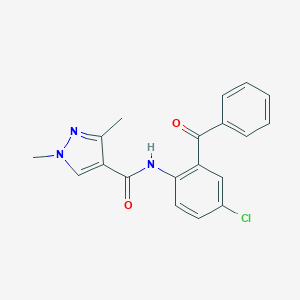
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457922.png)
![2-[({4-nitrophenyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B457923.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B457924.png)
